![molecular formula C23H26N6O2 B2546528 N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-49-0](/img/structure/B2546528.png)
N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its biological activities and has been the subject of various synthetic efforts aimed at exploring their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis can start from ethyl ethoxymethylene cyanoacetate to obtain the pyrazolo[3,4-d]pyrimidine core . Subsequent reactions, such as displacement of ethoxy groups or reactions with isocyanates, can introduce various substituents at the N4 and N6 positions . An efficient one-step synthesis method for similar compounds has been reported using 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with arylaldehydes in alcohols under basic conditions .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be characterized by their crystalline forms, which may include stoichiometric hydrates or solvent-free forms. The molecules can be linked into hydrogen-bonded sheets or frameworks, with the conformation often influenced by intramolecular C-H...pi(arene) hydrogen bonds or intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation reactions. For example, alkylation with phosphonomethoxyethyl tosylate can lead to regioisomers that can be separated and converted to free phosphonic acids . Additionally, condensation reactions with formylated active proton compounds can yield pyrazolopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds typically exhibit solid-state stability and can be purified by filtration . Their biological activities, such as growth inhibitory activities against leukemia cells, are significant and have been the focus of many studies . The solubility, melting points, and other physicochemical properties would be specific to each derivative and can be determined experimentally.
Relevant Case Studies
Several studies have reported the biological activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, some analogs have shown moderate to very good growth inhibitory activities against cultured leukemia cells . Other derivatives have been investigated for their antiviral activity, with some showing marked inhibition of retrovirus replication . Additionally, pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities, with promising results .
Aplicaciones Científicas De Investigación
Antiviral Activity
Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral activities, particularly against retroviruses. For instance, some compounds in this class have demonstrated inhibitory effects on human immunodeficiency virus (HIV) and Moloney murine sarcoma virus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has also explored their anticancer properties. Some compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, such as leukemia and human leukemic myeloblasts, demonstrating moderate to very good growth inhibitory activities (Hong et al., 1976). Additionally, novel pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory and anti-cancer activities, showing promising results in preliminary screenings (Kaping et al., 2016).
Anti-inflammatory and Analgesic Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Compounds containing pyrazolone and amino pyrimidine moieties have been screened, revealing that certain derivatives exhibit activities comparable to standard drugs (Antre et al., 2011).
Synthesis and Chemical Properties
The chemical synthesis and properties of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied, with research focusing on developing efficient synthetic methodologies and exploring the chemical behavior of these compounds. For example, a regioselective synthesis approach for pyrazolo[1,5-a]pyrimidine analogs has been described, demonstrating the versatility of these compounds in chemical synthesis (Liu et al., 2015).
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-19-12-10-17(11-13-19)26-21-20-16-25-29(18-8-5-4-6-9-18)22(20)28-23(27-21)24-14-7-15-30-2/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSBAJFPXOGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)
![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
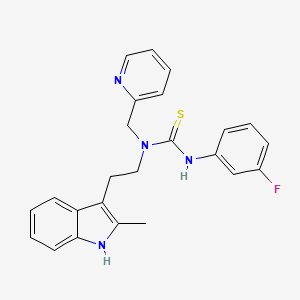
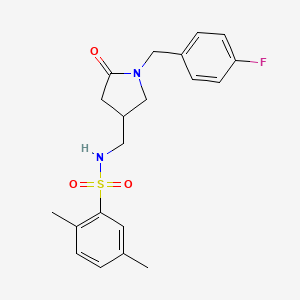
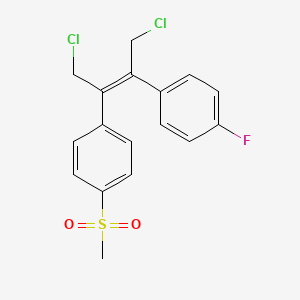
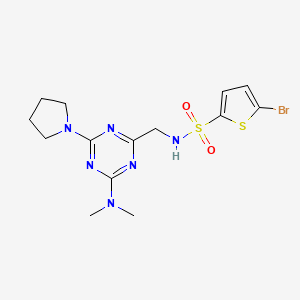
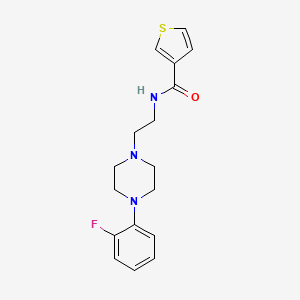

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)